

Unveiling the Kinase Selectivity of LY2109761: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: LY210073

Cat. No.: B1675608

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[City, State] – December 14, 2025 – A comprehensive analysis of the kinase inhibitor LY2109761 reveals a high degree of selectivity for its primary targets, the Transforming Growth Factor-beta (TGF- β) type I and type II receptors (T β RI and T β RII), with notable but limited cross-reactivity with other kinase signaling pathways. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of LY2109761's activity, supported by experimental data and protocols, to inform its application in preclinical research.

LY2109761 is a potent small molecule inhibitor of T β RI and T β RII, key mediators in the TGF- β signaling cascade that plays a crucial role in cellular processes such as growth, differentiation, and apoptosis.^[1] Dysregulation of this pathway is implicated in various pathologies, including cancer and fibrosis. Understanding the selectivity profile of LY2109761 is paramount for accurately interpreting experimental outcomes and anticipating potential off-target effects.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of LY2109761 has been quantified against its primary targets and a panel of other kinases. The data, summarized in the tables below, demonstrates its potent and selective inhibition of the TGF- β receptors.

Table 1: Inhibitory Activity of LY2109761 against Primary Targets

Target	Ki (nM)	IC50 (nM)
TβRI (ALK5)	38[1][2]	69[2]
TβRII	300[1][2]	-

Table 2: Cross-reactivity of LY2109761 against Other Kinases

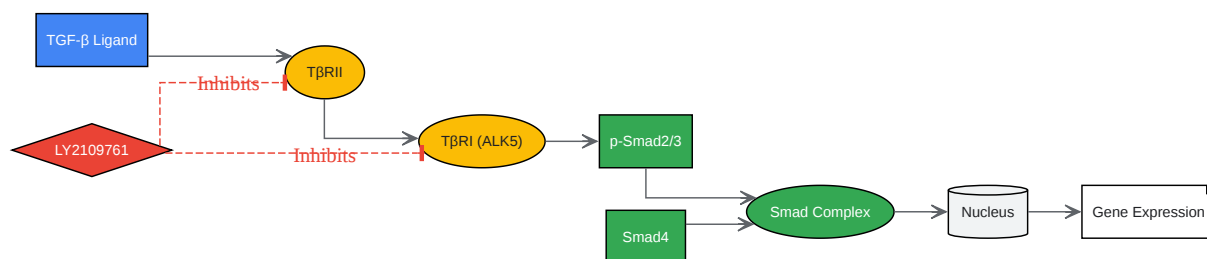
Kinase	% Inhibition @ 20 μM
Lck	18-89%
Sapk2α (p38α)	18-89%
MKK6	18-89%
Fyn	18-89%
JNK3	18-89%

Data represents the range of inhibition observed at a concentration of 20 μM, as specific IC50 values were not available in the reviewed literature. This high concentration may not be physiologically relevant for all experimental systems.

Notably, studies have shown that at a concentration of 5 μM, LY2109761 had a minimal effect on the phosphorylation of ERK1/2 and no effect on the JNK pathway, suggesting a preference for the Smad-dependent TGF-β pathway at this concentration. However, other evidence indicates a concentration-dependent decrease in the phosphorylation of Smad2, p38, and Erk1/2 at concentrations of 0.1 and 1 μM, highlighting the potential for cross-reactivity with the p38 MAPK and ERK pathways at higher concentrations.

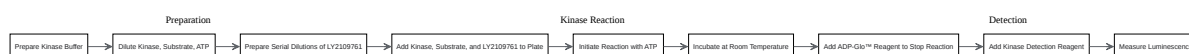
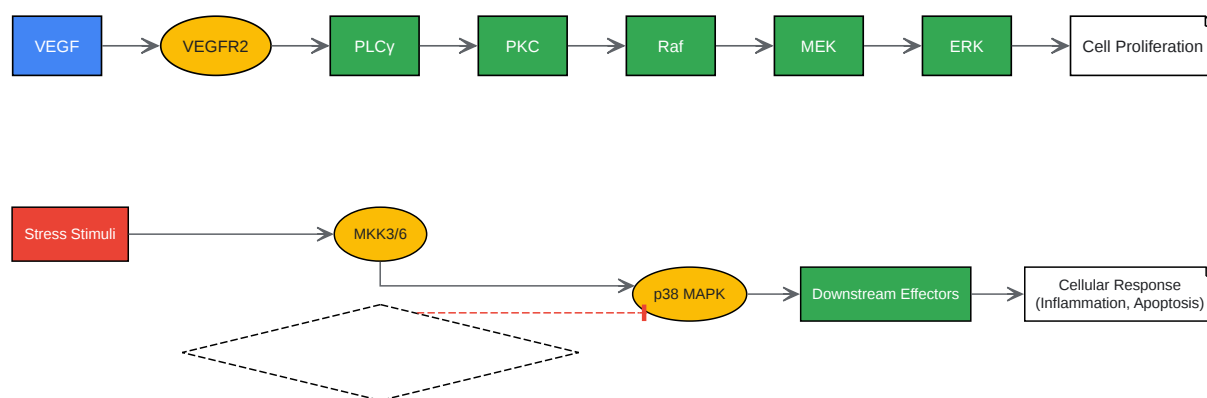
Signaling Pathway Interactions

To visualize the primary target pathway of LY2109761 and its potential points of cross-reactivity, the following diagrams illustrate the TGF-β, VEGFR, and p38 MAPK signaling cascades.



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Figure 1: TGF- β Signaling Pathway and LY2109761 Inhibition.



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References

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